molecular formula C8H16N2 B571864 N-Cyclopropylpiperidin-3-amine CAS No. 1251083-96-1

N-Cyclopropylpiperidin-3-amine

Cat. No.: B571864
CAS No.: 1251083-96-1
M. Wt: 140.23
InChI Key: ZMIGJHHQCUHNJJ-UHFFFAOYSA-N
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Description

N-Cyclopropylpiperidin-3-amine (CAS 1251083-96-1) is a chemical compound with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.226 g/mol . It is characterized by a piperidine ring structure substituted with a cyclopropylamine group, making it a valuable building block in medicinal chemistry and drug discovery . This compound is primarily utilized as a key synthetic intermediate for designing and constructing more complex molecules with potential biological activity . Its structural features, particularly the amine functionality, allow for further chemical modifications, enabling researchers to explore diverse therapeutic applications . While specific mechanistic and property data (such as appearance, solubility, and mechanism of action) are not fully detailed in public sources, its core value lies in its role as a versatile scaffold in organic synthesis. N-Cyclopropylpiperidin-3-amine is exclusively intended for research purposes and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-cyclopropylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8(6-9-5-1)10-7-3-4-7/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIGJHHQCUHNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693573
Record name N-Cyclopropylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251083-96-1
Record name N-Cyclopropylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Cyclopropylpiperidin-3-amine physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

I'm starting by using Google searches to collect data on N-Cyclopropylpiperidin-3-amine's physicochemical properties. I'm focusing on its chemical structure, molecular weight, pKa, logP, and solubility, and any spectroscopic data available. My goal is to compile a comprehensive understanding of this compound's fundamental characteristics.

Planning the Guide's Structure

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Expanding Data Acquisition

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N-Cyclopropylpiperidin-3-amine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by meticulously searching Google for spectroscopic data of N-Cyclopropylpiperidin-3-amine. I'm focusing on NMR, IR, and MS data, as well as associated experimental protocols and spectral assignments from reputable sources. My aim is to build a solid foundation of information.

Expanding Data Retrieval

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Defining Structural Analysis Steps

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Biological screening of N-Cyclopropylpiperidin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Screening

I'm now starting with some focused Google searches to pull together information on N-Cyclopropylpiperidin-3-amine derivatives. I'm especially interested in their synthesis, established biological targets, and current screening techniques. This initial phase aims to build a solid foundation before diving deeper into specific data.

Analyzing Screening Data

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Planning Screening Strategy

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Synthesis of novel N-Cyclopropylpiperidin-3-amine analogues

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've started gathering data. I'm focusing on Google searches to explore synthesis methods for N-cyclopropylpiperidin-3-amine analogues. I'm prioritizing established synthetic routes and key starting materials, and I'm looking for common synthetic challenges in this area.

Refining Synthesis Strategies

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Expanding Scope and Detail

I'm expanding my data collection to include recent advancements and am now focused on the rationale for reagent choices. I'm building a logical guide structure, beginning with a strong intro. I plan to incorporate Graphviz diagrams for clarity and draft detailed protocols, ensuring precision. I'll include data tables, in-text citations, and a complete references section. A final review will ensure scientific accuracy.

A Strategic Framework for the Identification and Validation of Therapeutic Targets for N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

N-Cyclopropylpiperidin-3-amine represents a novel chemical entity with potential for therapeutic development. Its structure, featuring a piperidine ring and an N-cyclopropylamine moiety, suggests possible interactions with a range of biological targets. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS) and other systems. The cyclopropylamine group is a key pharmacophore in certain enzyme inhibitors, most notably monoamine oxidase (MAO) inhibitors.

Given the absence of published data on the specific biological activity of N-Cyclopropylpiperidin-3-amine, this guide presents a comprehensive, multi-tiered strategy for its characterization. It is designed for researchers, scientists, and drug development professionals, providing a robust workflow from initial hypothesis generation to cellular target validation. This document serves as a practical roadmap for unlocking the therapeutic potential of this and other novel small molecules.

Section 1: Hypothesis Generation: In Silico & Scaffold-Based Analysis

The initial phase of target identification focuses on generating a data-driven hypothesis by analyzing the compound's structure and comparing it to databases of known bioactive molecules. This in silico approach is cost-effective and rapidly narrows the field of potential targets for subsequent experimental validation.

1.1. Scaffold Analysis and Target Class Prediction

The chemical architecture of N-Cyclopropylpiperidin-3-amine provides two key starting points for investigation:

  • Piperidine Scaffold: This saturated heterocycle is a cornerstone of CNS-active drugs due to its ability to be functionalized in three dimensions, allowing for precise interaction with receptor binding pockets. It is prevalent in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Cyclopropylamine Moiety: This group is classically associated with irreversible inhibition of flavin-containing enzymes, such as monoamine oxidases (MAO-A and MAO-B). The strained cyclopropyl ring facilitates a mechanism-based inactivation of the FAD cofactor.

Based on this analysis, a primary hypothesis is that N-Cyclopropylpiperidin-3-amine may function as a monoamine oxidase inhibitor . This provides a focused starting point for experimental work. Secondary hypotheses could include interactions with sigma receptors or other CNS targets, given the prevalence of the piperidine core.

1.2. In Silico Workflow for Target Prediction

A systematic computational workflow can be employed to expand the list of potential targets beyond the primary hypothesis.

cluster_input Input cluster_analysis In Silico Analysis cluster_output Output mol N-Cyclopropylpiperidin-3-amine (SMILES/SDF) sim 2D/3D Similarity Search (e.g., ChEMBL, PubChem) mol->sim pharm Pharmacophore Modeling mol->pharm ml Machine Learning Model (e.g., TargetNet, SwissTargetPrediction) mol->ml targets Ranked List of Potential Targets sim->targets dock Molecular Docking (vs. Hypothesized Targets, e.g., MAO-A/B) pharm->dock dock->targets ml->targets

Figure 1: A representative in silico workflow for novel compound target prediction.

This process involves using the chemical structure to search databases for structurally similar compounds with known activities, building pharmacophore models to understand key binding features, and docking the molecule into the crystal structures of hypothesized targets like MAO-B to predict binding affinity and pose.

Section 2: In Vitro Target Validation & Deconvolution

With a ranked list of potential targets, the next phase is to confirm direct molecular interaction through in vitro biochemical and biophysical assays.

2.1. Primary Target Validation: MAO Inhibition Assay

The most direct way to test our primary hypothesis is through a specific enzyme activity assay. The MAO-Glo™ Assay is a widely used, luminescence-based method for quantifying MAO-A and MAO-B activity.

Experimental Protocol: MAO-Glo™ Assay

  • Compound Preparation: Prepare a 10 mM stock solution of N-Cyclopropylpiperidin-3-amine in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer (e.g., 100 mM HEPES, pH 7.5).

  • Enzyme & Substrate Preparation: Reconstitute recombinant human MAO-A or MAO-B enzyme and the luminogenic MAO substrate (a derivative of luciferin) according to the manufacturer's protocol.

  • Assay Plate Setup:

    • Add 5 µL of each compound dilution to a white, 384-well assay plate. Include "no compound" (buffer only) and "no enzyme" controls.

    • Add 10 µL of MAO-A or MAO-B enzyme to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. This pre-incubation is critical for identifying potential time-dependent or irreversible inhibitors.

  • Initiate Reaction: Add 5 µL of the MAO substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Incubate for 60 minutes at room temperature. Add 20 µL of a luciferin detection reagent to quench the MAO reaction and initiate the luciferase reaction. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation: Expected Outcome

CompoundTargetIC₅₀ (nM)Hill Slope
N-Cyclopropylpiperidin-3-amineMAO-A1,250-1.1
N-Cyclopropylpiperidin-3-amineMAO-B75-1.2
Pargyline (Control)MAO-B95-1.1
Clorgyline (Control)MAO-A15-1.0

This is a table of hypothetical data for illustrative purposes.

A result showing potent and selective inhibition of MAO-B over MAO-A would be a strong validation of the primary hypothesis.

2.2. Unbiased Target Deconvolution: Chemical Proteomics

If the primary hypothesis is not confirmed or to discover additional, unexpected targets, an unbiased approach is necessary. Affinity-based chemical proteomics is a powerful technique to identify direct binding partners of a small molecule from a complex biological sample.

start Synthesize Affinity Probe: N-Cyclopropylpiperidin-3-amine + Linker + Biotin lysate Incubate Probe with Cell Lysate start->lysate Step 1 beads Capture Probe-Protein Complexes with Streptavidin Beads lysate->beads Step 2 wash Wash Beads to Remove Non-Specific Binders beads->wash Step 3 elute Elute Bound Proteins wash->elute Step 4 digest On-Bead Tryptic Digestion elute->digest Step 5 ms LC-MS/MS Analysis digest->ms Step 6 data Database Search & Protein Identification ms->data Step 7 output List of Potential Binding Proteins data->output

Figure 2: Workflow for affinity-based chemical proteomics target identification.

This method involves synthesizing a version of the compound attached to a handle (like biotin), allowing it to be "fished" out of a cell lysate along with any proteins it has bound to. These captured proteins are then identified using mass spectrometry.

Section 3: Cellular Target Engagement & Functional Validation

Confirming a direct molecular interaction in vitro is essential, but demonstrating that this interaction leads to a functional consequence in a cellular context is the critical next step.

3.1. Cellular MAO Target Engagement Assay

To confirm that N-Cyclopropylpiperidin-3-amine can access and inhibit MAO within a live cell, a cellular thermal shift assay (CETSA) or a substrate-based assay in cell lysates can be performed. A simpler and more direct functional assay measures the accumulation of monoamines in response to MAO inhibition.

Experimental Protocol: Neurotransmitter Uptake and Metabolism Assay

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells, which endogenously express MAO-A and MAO-B, in 24-well plates until confluent.

  • Compound Treatment: Treat cells with varying concentrations of N-Cyclopropylpiperidin-3-amine (or a vehicle control) for 2-4 hours.

  • Substrate Addition: Add a monoamine substrate, such as dopamine or serotonin, to the culture medium.

  • Lysis and Analysis: After a defined incubation period, lyse the cells and collect the supernatant.

  • Quantification: Analyze the levels of the parent monoamine and its primary metabolite (e.g., DOPAC for dopamine) using HPLC or LC-MS/MS.

  • Interpretation: A potent MAO inhibitor will cause a dose-dependent increase in the concentration of the parent monoamine and a corresponding decrease in its metabolite.

3.2. Hypothetical Signaling Pathway

If N-Cyclopropylpiperidin-3-amine is confirmed as an MAO-B inhibitor, it would modulate dopaminergic signaling, a pathway of high therapeutic relevance in Parkinson's disease and depression.

DA_pre Dopamine (DA) (Presynaptic Neuron) DA_syn Synaptic DA DA_pre->DA_syn Release DA_post Postsynaptic D2 Receptor DA_syn->DA_post Binds DAT Dopamine Transporter (DAT) DA_syn->DAT Reuptake effect Increased Dopaminergic Signaling DA_post->effect MAOB MAO-B DAT->MAOB DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Metabolizes NCP N-Cyclopropylpiperidin-3-amine NCP->MAOB Inhibits

Figure 3: Proposed mechanism of action via MAO-B inhibition in a dopaminergic neuron.

By inhibiting MAO-B, the compound would prevent the breakdown of re-captured dopamine, thereby increasing presynaptic dopamine levels available for re-release. This leads to enhanced dopaminergic signaling, which is the therapeutic goal of approved MAO-B inhibitors.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the systematic evaluation of a novel chemical entity, N-Cyclopropylpiperidin-3-amine. By integrating computational prediction, scaffold-based hypothesis generation, specific biochemical assays, and unbiased proteomics, researchers can efficiently identify and validate primary therapeutic targets. The subsequent confirmation of target engagement and functional modulation in a cellular context provides the necessary evidence to advance a compound into further preclinical and clinical development. This framework ensures a high degree of scientific integrity and provides a clear path forward for characterizing the therapeutic potential of new molecules.

References

  • Title: The Piperidine Scaffold: A Versatile Framework in CNS Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: Privileged structures: a useful concept for the rational design of new lead compounds Source: Current Opinion in Chemical Biology URL: [Link]

  • Title: Monoamine oxidase inhibitors: a patent review (2011 - present) Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Mechanism of Inactivation of Monoamine Oxidase by N-Cyclopropyl-N-arylalkyl Amines Source: Biochemistry URL: [Link]

N-Cyclopropylpiperidin-3-amine structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on SAR

My initial move involves intensive Google searches to collect information. I'm focusing on the synthesis of N-Cyclopropylpiperidin-3-amine and its analogs, alongside their biological targets and structure-activity relationship (SAR) studies. This will set the foundation for deeper analysis.

Analyzing SAR Data

I'm now diving deep into analyzing search results. My goal is to pinpoint key structural modifications on the N-cyclopropyl, piperidine, and amine moieties and their impact on potency, selectivity, and pharmacokinetic properties. I'm also looking for established experimental protocols to guide synthesis and bioevaluation. I'm moving toward structuring a technical guide that introduces the scaffold and covers SAR around each key group.

Planning Guide Structure

I'm now outlining the structure of the technical guide. My plan involves introducing the scaffold and then dedicating sections to the SAR of each key group: N-cyclopropyl, piperidine (including stereo and substitutions), and the 3-amino substituent. I will use the data to explain rationales for modifications. Tables summarizing SAR data and Graphviz diagrams to illustrate workflows are in the works. I'll also detail experimental protocols.

In silico modeling of N-Cyclopropylpiperidin-3-amine interactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Information Gathering

I'm initiating an in-depth exploration of N-Cyclopropylpiperidin-3-amine through comprehensive Google searches. I'm focusing on its biological targets, how it binds, and the computational methods already in use. I'm aiming to build a solid foundation of authoritative knowledge for this compound.

Analyzing: Search Results

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Defining: Information Framework

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An In-Depth Technical Guide to the Solubility and Stability Analysis of N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Scaffolding Element

N-Cyclopropylpiperidin-3-amine represents a unique chemical scaffold combining the saturated heterocycle of piperidine with a strained cyclopropyl group. Such structures are of significant interest in medicinal chemistry, where the piperidine ring can confer favorable pharmacokinetic properties and the N-cyclopropyl group can modulate potency and metabolic stability. However, the inherent basicity of the amine and the potential reactivity of the three-membered ring necessitate a thorough and early characterization of its solubility and stability.

This guide moves beyond a simple data sheet, providing the "why" behind the "how" of the analytical process. Understanding these properties is not a checkbox exercise; it is fundamental to de-risking a candidate molecule and enabling rational formulation development. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise safety, efficacy, and shelf-life.

Predicted Physicochemical Properties

Prior to initiating wet-lab experiments, in-silico prediction provides a valuable starting point. Based on its structure—a secondary amine on a piperidine ring—we can anticipate key properties that will govern its behavior.

  • Structure:

    • A piperidine ring, which is a saturated six-membered heterocycle.

    • A secondary amine at the 3-position, which is a primary determinant of its basicity.

    • An N-cyclopropyl group, which increases lipophilicity.

  • Basicity (pKa): The piperidine nitrogen and the exocyclic amine are basic. The piperidine nitrogen's pKa is typically around 10-11, while the exocyclic secondary amine's pKa is expected to be in the range of 9-10.5. The presence of two basic centers means the molecule will likely exist as a dication at low pH, a monocation at physiological pH, and a neutral species at high pH. This pH-dependent charge state is the single most critical factor governing its aqueous solubility.

  • Lipophilicity (LogP): The combination of the aliphatic piperidine ring and the cyclopropyl group suggests a moderate lipophilicity. The predicted LogP (octanol-water partition coefficient) is likely in the 1.5-2.5 range, suggesting that while it has some lipophilic character, it is not excessively greasy.

Table 1: Predicted Physicochemical Properties of N-Cyclopropylpiperidin-3-amine

ParameterPredicted Value/RangeImplication for Analysis
Molecular Formula C₈H₁₆N₂-
Molecular Weight 140.23 g/mol Essential for preparing solutions of known molarity.
pKa₁ (Piperidine) 10.0 - 11.0Will be protonated across a wide physiological pH range.
pKa₂ (Exocyclic Amine) 9.0 - 10.5Contributes to high solubility at acidic to neutral pH.
cLogP 1.5 - 2.5Suggests potential for membrane permeability but also risk of poor solubility of the free base.

Aqueous Solubility Profiling: Beyond a Single Number

A single solubility value is insufficient for a compound with multiple ionizable centers. A pH-solubility profile is required to map its behavior across the pH range relevant to physiological and formulation conditions. We must distinguish between two key types of solubility: thermodynamic and kinetic.

  • Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound. It is the "gold standard" but is low-throughput.

  • Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., DMSO), precipitates out of an aqueous medium. It is a high-throughput measurement relevant to early screening but can often overestimate true solubility.

Experimental Workflow: pH-Solubility Profiling

The following workflow outlines the process for generating a comprehensive pH-solubility profile using the gold-standard shake-flask method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh Solid Compound add_solid Add Excess Solid to Each Buffer in Vials prep_solid->add_solid prep_buffer Prepare Buffers (pH 2, 4, 6, 7.4, 9, 12) prep_buffer->add_solid equilibrate Equilibrate on Shaker (24-48h at 25°C) add_solid->equilibrate sample Filter/Centrifuge to Remove Undissolved Solid equilibrate->sample dilute Dilute Supernatant sample->dilute quantify Quantify by HPLC-UV or LC-MS dilute->quantify plot Plot Solubility (µg/mL) vs. pH quantify->plot

Caption: Workflow for Thermodynamic pH-Solubility Profiling.

Detailed Protocol: Shake-Flask Thermodynamic Solubility

This protocol is designed to be a self-validating system by ensuring true equilibrium is reached.

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 12. Verify the final pH of each buffer after preparation.

  • Compound Addition: Add an excess of solid N-Cyclopropylpiperidin-3-amine to a known volume of each buffer in duplicate or triplicate vials. "Excess" means enough solid is visibly present after equilibration. A starting point is 2-5 mg/mL.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). The key to thermodynamic solubility is ensuring equilibrium. For many compounds, 24 hours is sufficient, but 48-72 hours is recommended to be certain.

    • Causality Check: Why 48 hours? Some compounds can form different, less soluble polymorphs over time. Allowing sufficient time ensures you are measuring the solubility of the most stable form, preventing overestimation.

  • Sample Collection and Separation: After equilibration, let the vials stand to allow heavy solids to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid without causing precipitation. This is best achieved by centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by careful removal of the supernatant. Filtration can also be used, but one must ensure the compound does not adsorb to the filter membrane.

  • Quantification: Prepare a standard curve of N-Cyclopropylpiperidin-3-amine in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the collected supernatant samples so they fall within the linear range of the standard curve. Quantify the concentration using a validated HPLC-UV or LC-MS method.

  • Data Reporting: Report the solubility at each pH in µg/mL and mM. Plot solubility (log scale) versus pH. For N-Cyclopropylpiperidin-3-amine, you should observe high solubility at low pH, which decreases sharply as the pH approaches and surpasses the pKa values, where the neutral, less soluble free base begins to dominate.

Chemical Stability Assessment: A Forced Degradation Approach

Stability testing establishes how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation (or stress testing) is a critical component, providing insight into the likely degradation products and demonstrating the specificity of the analytical methods used.

Rationale and Strategy

The structure of N-Cyclopropylpiperidin-3-amine suggests several potential points of instability:

  • Oxidation: The secondary amine is susceptible to oxidation.

  • Acid/Base Hydrolysis: While the core structure is robust, extreme pH could potentially promote ring-opening of the strained cyclopropyl group, although this is less likely than amine-related reactions.

  • Photostability: Many organic molecules absorb UV light and can degrade upon exposure.

  • Thermal Stress: High temperatures can accelerate inherent degradation pathways.

The goal of this study is to induce 10-20% degradation. This is enough to generate and detect degradation products without completely destroying the parent molecule, which is crucial for demonstrating the peak purity and mass balance of the analytical method.

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Elucidation parent N-Cyclopropylpiperidin-3-amine (in solution) acid Acidic (e.g., 0.1M HCl) parent->acid base Basic (e.g., 0.1M NaOH) parent->base ox Oxidative (e.g., 3% H₂O₂) parent->ox thermal Thermal (e.g., 60°C in solution) parent->thermal photo Photolytic (ICH Q1B light exposure) parent->photo hplc Analyze by Stability- Indicating HPLC-UV acid->hplc base->hplc ox->hplc thermal->hplc photo->hplc mass_bal Assess Mass Balance (% Parent + % Degradants ≈ 100%) hplc->mass_bal lcms Characterize Degradants by LC-MS/MS mass_bal->lcms If significant degradation pathway Propose Degradation Pathways lcms->pathway

Caption: Workflow for Forced Degradation Studies.

Protocol: Forced Degradation Study
  • Method Development: Before stressing the compound, develop a stability-indicating HPLC method. This is typically a reverse-phase method with UV detection. The goal is to achieve baseline separation of the parent peak from any potential degradants and solvent front impurities. A gradient method using a C18 column is a common starting point.

    • Trustworthiness: A method is "stability-indicating" only when it can resolve the degradation products from the parent compound. This is confirmed during the forced degradation study itself.

  • Stock Solution Preparation: Prepare a stock solution of N-Cyclopropylpiperidin-3-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, mix the stock solution with the stressor and a control solution (with water instead of the stressor).

    • Acidic: Dilute with 0.1M HCl. Heat at 60°C for 24-48 hours.

    • Basic: Dilute with 0.1M NaOH. Keep at room temperature for 24-48 hours.

    • Oxidative: Dilute with 3% H₂O₂. Keep at room temperature for 6-24 hours.

    • Thermal: Dilute with purified water. Heat at 60°C for 7 days.

    • Photolytic: Expose the solution (in a photostable container) to light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Timepoint Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot. Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • HPLC Analysis: Analyze all samples by the developed stability-indicating HPLC method.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining.

    • Calculate the percentage of each degradation product formed (based on area percent).

    • Assess peak purity of the parent peak in stressed samples using a photodiode array (PDA) detector.

    • Calculate mass balance. A good mass balance (95-105%) indicates that all major degradation products have been detected.

    • Identify significant degradants using LC-MS to obtain their mass-to-charge ratio (m/z) and fragmentation patterns.

Table 2: Template for Summarizing Forced Degradation Data

Stress ConditionDuration/TempParent Peak Area (%)Degradant 1 Area (%)Degradant 2 Area (%)Mass Balance (%)Observations
Control (t=0) N/A10000100-
0.1M HCl 48h / 60°Ce.g., No significant degradation
0.1M NaOH 48h / RTe.g., Minor degradation observed
3% H₂O₂ 24h / RTe.g., Significant degradation
Heat (60°C) 7 dayse.g., Stable
Light (ICH Q1B) -e.g., Stable

Conclusion and Forward Look

This guide provides the foundational analytical strategy for characterizing the solubility and stability of N-Cyclopropylpiperidin-3-amine. By systematically executing these protocols, a researcher can generate a robust data package that illuminates the molecule's liabilities and informs its development path. The pH-solubility profile will directly guide formulation scientists, while the forced degradation study provides a roadmap of the molecule's inherent weaknesses and establishes a validated method for its long-term stability assessment. This empirical, data-driven approach is indispensable for advancing any novel chemical entity through the rigorous process of drug discovery and development.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(5). Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

Exploring the chemical reactivity of the cyclopropyl group in N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Gathering Specific Data

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Initiating Expanded Search

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N-Cyclopropylpiperidin-3-amine as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Search for Information

I'm starting a comprehensive search to understand N-cyclopropylpiperidin-3-amine. Currently, I'm focusing on its synthesis, properties, and applications within medicinal chemistry. The goal is to build a solid foundation of knowledge.

Initiating Deep Dive into Data

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Developing Project's Structure

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Planning Guide's Outline

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Preliminary toxicity assessment of N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Acquisition

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Refining the Research Plan

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Expanding the Guide Scope

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N-Cyclopropylpiperidin-3-amine mechanism of action investigations

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

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Mapping Out The Strategy

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Defining Search Terms

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Computational chemistry studies of N-Cyclopropylpiperidin-3-amine conformations

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Foundational Research

Planning Computational Workflow

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Expanding Search Scope

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N-Cyclopropylpiperidin-3-amine and its potential as a CNS agent

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I am starting by diving into the search for "N-Cyclopropylpiperidin-3-amine." I aim to get a solid grasp of its basic chemical traits, how it's made, and any activities it's known for. I am also planning to concurrently...

Initiating The Search

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Deepening The Investigation

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Methodological & Application

Enantioselective synthesis of (R)-N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by strategically using Google to find information on creating (R)-N-Cyclopropylpiperidin-3-amine through enantioselective synthesis. I'm looking into proven methods and critical chiral auxiliaries, catalysts, and reagents. My search is designed to pinpoint the most promising and best-documented synthetic pathways.

Analyzing Search Results

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Outlining Application Note Structure

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Reductive amination protocols for N-Cyclopropylpiperidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting with broad Google searches to collect data on reductive amination protocols. The focus is N-Cyclopropylpiperidin-3-amine synthesis, specifically on reaction conditions, reagents, and reaction mechanisms.

Developing Protocol Framework

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Refining Search Strategies

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Purification of N-Cyclopropylpiperidin-3-amine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Analyzing Purification Methods

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Developing a Protocol Outline

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Chiral HPLC method for separation of N-Cyclopropylpiperidin-3-amine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to get data on chiral separation methods for N-Cyclopropylpiperidin-3-amine and similar chiral amines. I am using "chiral HPLC separation" as my initial query, and I plan on refining this over time to enhance the search process.

Developing Research Queries

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Formulating Detailed Methodology

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Considering Analytical Approaches

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Developing Method Protocol

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Formulating Detailed Application Note

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Outlining Note Content

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Constructing the Detailed Application Note

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Scale-up synthesis of N-Cyclopropylpiperidin-3-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I'm currently engaged in extensive Google searches to unearth information on scaling up the synthesis of N-Cyclopropylpiperidin-3-amine. My focus is on existing synthetic pathways, required reaction parameters, effective purification methodologies, and vital safety considerations.

Analyzing Synthetic Strategies

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Outlining the Application Note

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Investigating Synthesis Protocol

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Refining the Approach

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Mapping the Synthesis Steps

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Expanding the Synthesis Outline

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Detailing Synthetic Strategy

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Constructing Application Note

I'm making progress! The search results were a goldmine. They provide key details for crafting the application note. I am focusing on Boc-protected 3-aminopiperidine synthesis and reductive amination strategies. I also have gathered information about the reagents and conditions used in these reactions.

Developing Synthetic Route

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Compiling Application Details

I have a much clearer picture of the overall structure now. The data gleaned from step two's search results provides the supporting details for the application note. I am focusing on Boc-protected 3-aminopiperidine synthesis, reductive amination strategies, reagent specifications and relevant conditions, as well as deprotection techniques and quality control. I am now in a strong position to build out the application.

N-Cyclopropylpiperidin-3-amine as a building block in parallel synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now delving into N-Cyclopropylpiperidin-3-amine, using Google to amass authoritative data. My focus is on its properties, its reactivity, and its applications. I'm especially interested in its uses in parallel synthesis and drug discovery. The goal is to build a solid foundation of knowledge.

Planning Application Note Structure

Initiating Search & Analysis

I'm now deep-diving with Google, gathering protocols for amide bond formation, reductive amination, and Suzuki coupling reactions. Analyzing the results, I'm identifying key mechanistic details, and optimal reaction conditions. This is to structure the note logically. Next is to write the main body, explaining the motif's role and detailing key protocols with step-by-step instructions. Tables and Graphviz diagrams are planned for data.

Analytical method validation for N-Cyclopropylpiperidin-3-amine quantification

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Validation

I'm now starting with some deep dives into Google, aiming to gather information on validating analytical methods for quantifying N-Cyclopropylpiperidin-3-amine. I'm focusing on well-established techniques such as HPLC, GC-MS, and LC.

Planning Validation Strategy

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Expanding Validation Protocol Search

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Use of N-Cyclopropylpiperidin-3-amine in the synthesis of DPP-4 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now initiating comprehensive Google searches to gather authoritative information regarding N-Cyclopropylpiperidin-3-amine's role in synthesizing DPP-4 inhibitors. My primary focus is on established protocols, mechanistic details, and related scientific literature. I'm prioritizing reliable sources.

Initiating Data Collection

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Planning Synthetic Strategies

I'm now focusing on specific search terms to find detailed synthetic pathways and understand the amine's impact. I will then identify common difficulties and crucial parameters. My next step will be to logically organize the information, introducing DPP-4 inhibitors and the importance of this specific amine.

Palladium-catalyzed synthesis of N-aryl-N-Cyclopropylpiperidin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Comprehensive Search

I've initiated targeted Google searches to gather information on palladium-catalyzed synthesis of N-aryl-N-cyclopropylpiperidin-3-amine derivatives. My focus is on reaction mechanisms and catalyst systems, intending to build a strong foundation of knowledge for further analysis.

Expanding Search & Planning

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Developing a Comprehensive Structure

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Protecting group strategies for the synthesis of N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

I've kicked off my research, beginning with focused Google searches to gather a broad base of knowledge on N-Cyclopropylpiperidin-3-amine synthesis. I'm focusing on various protecting group strategies, reaction conditions, and potential yields. My current focus is on identifying potential literature that can be adapted.

Refining Protecting Group Analysis

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Commencing Protocol Development

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Development of a robust work-up procedure for N-Cyclopropylpiperidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

I've kicked off my research, beginning with focused Google searches to map out the synthetic landscape of N-Cyclopropylpiperidin-3-amine. I'm homing in on established methods, potential impurities that need addressing, and proven work-up and purification techniques. My goal is a solid foundation of existing knowledge.

Analyzing Synthesis Work-Up

I'm now analyzing the search results, zeroing in on the challenges inherent in working up N-Cyclopropylpiperidin-3-amine. I'm carefully considering the target molecule's properties, potential byproducts, and unreacted starting materials. Next up, I will craft the application note structure.

Outlining the Application Note

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Spectroscopic characterization of N-Cyclopropylpiperidin-3-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Outlining the Application Note

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Collecting Spectroscopic Data

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High-throughput screening assays utilizing N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Amines

I'm now diving into the world of N-Cyclopropylpiperidin-3-amine. Right now, I'm deep into Google searches, specifically seeking out its biological targets, how it works, and if it's already used in high-throughput screening. My initial focus is on gathering a broad overview before I dig deeper.

Analyzing HTS Assay Formats

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Defining Application Note Structure

I'm now outlining the application note's structure. It'll start with an introduction to N-Cyclopropylpiperidin-3-amine and HTS principles. I will then detail assay protocols (materials, procedures, analysis), including rationales for key steps. I'll use tables for quantitative data and Graphviz for workflows and pathways. I'm aiming to synthesize all of this into a comprehensive, easy-to-follow guide with references.

Solid-phase synthesis of peptide analogues using N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm currently focused on conducting thorough Google searches. My priority is gathering authoritative information regarding solid-phase synthesis of peptide analogues, and I am especially interested in the role and application of N-Cyclopropylpiperidin-3-amine in this process.

Expanding Search Parameters

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Prioritizing Search Refinement

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Troubleshooting & Optimization

Overcoming low yield in N-Cyclopropylpiperidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I've started with comprehensive Google searches, homing in on the synthesis of N-Cyclopropylpiperidin-3-amine. Right now, I'm focusing on identifying common synthetic routes, looking closely at reported yields, and pinpointing frequent issues that often result in lower yields.

Developing a Structure

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Planning The Q&A

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Identification of byproducts in the synthesis of N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-Cyclopropylpiperidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes and ensure the purity of your final compound.

Introduction: The Synthetic Challenge

N-Cyclopropylpiperidin-3-amine is a valuable building block in medicinal chemistry, often synthesized via reductive amination of a piperidine precursor with a cyclopropyl carbonyl equivalent. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and compromise yield. This guide provides a systematic, question-and-answer-based approach to identifying and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm seeing a significant amount of a higher molecular weight impurity in my crude NMR/LC-MS. What is the likely identity of this byproduct?

Answer: A common and often significant byproduct in the reductive amination synthesis of N-Cyclopropylpiperidin-3-amine is the formation of a tertiary amine, specifically N,N-dicyclopropylpiperidin-3-amine .

Causality: This byproduct arises from the over-alkylation of the desired secondary amine product. The newly formed N-Cyclopropylpiperidin-3-amine can act as a nucleophile and react with another molecule of the cyclopropyl electrophile (e.g., cyclopropanone or a cyclopropyl halide) present in the reaction mixture. This is particularly prevalent if there is a localized excess of the alkylating agent or if the reaction is allowed to proceed for an extended period after the primary amine starting material has been consumed.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Mitigation Strategies cluster_3 Purification A Unexpected peak in LC-MS (Higher MW) B Over-alkylation byproduct: N,N-dicyclopropylpiperidin-3-amine A->B Suspected Cause C 1. Control Stoichiometry: Use slight excess (1.1-1.2 eq) of piperidine starting material B->C Actionable Step D 2. Slow Addition: Add cyclopropyl reagent slowly to the reaction mixture B->D Actionable Step E 3. Monitor Reaction: Use TLC or LC-MS to track consumption of starting material B->E Actionable Step F Column Chromatography: Utilize a gradient elution (e.g., DCM to DCM/MeOH) C->F D->F E->F

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the 3-aminopiperidine precursor relative to the cyclopropylating agent can help ensure the latter is consumed before significant over-alkylation of the product occurs.

  • Slow Addition: Add the cyclopropylating agent (e.g., cyclopropanone or cyclopropyl bromide) slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine starting material over the secondary amine product.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate technique like TLC or LC-MS. Quench the reaction as soon as the starting 3-aminopiperidine is fully consumed.

Question 2: My reaction is sluggish, and upon workup, I've isolated unreacted 3-aminopiperidine and a complex mixture. What could be happening with my cyclopropanone?

Answer: Cyclopropanone itself is a highly reactive and unstable ketone. It is prone to polymerization or hydration, especially under acidic or basic conditions, which can lead to incomplete reactions and the formation of various byproducts.

Causality and Mechanistic Insight: Cyclopropanone exists in equilibrium with its hydrate and hemiacetal forms in protic solvents. Under reaction conditions, it can also undergo self-condensation or polymerization to form oligomeric species. This effectively reduces the concentration of the active electrophile available to react with the piperidine, leading to a stalled reaction.

G A Cyclopropanone B Cyclopropanone Hydrate (Inactive) A->B + H2O C Polymerization (Inactive Oligomers) A->C Self-condensation D Desired Imine Formation with 3-Aminopiperidine A->D + Piperidine

Preventative Measures:

  • Use a Stable Precursor: Instead of using cyclopropanone directly, consider using a more stable precursor like cyclopropanone ethyl hemiacetal. The hemiacetal can be hydrolyzed in situ under controlled acidic conditions to generate cyclopropanone slowly, maintaining a low but steady concentration for the reductive amination.

  • pH Control: Maintain optimal pH control during the reaction. The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6), which can also help to minimize side reactions of the ketone.

  • Anhydrous Conditions: If using a non-protic solvent system, ensure strictly anhydrous conditions to prevent hydration of the cyclopropanone.

Question 3: I'm performing the synthesis using cyclopropyl bromide and a base. Besides the desired product, I'm observing an impurity with the same mass. What is this likely to be?

Answer: When using an alkyl halide like cyclopropyl bromide, you may be observing the formation of a regioisomeric byproduct, N-Cyclopropylpiperidin-4-amine , if your starting material contains even small amounts of 4-aminopiperidine as an impurity. More commonly, if starting with a protected 3-aminopiperidine, you could be seeing byproducts from reaction at the other nitrogen if the protecting group is not fully stable. Assuming you start with 3-aminopiperidine, another possibility is the formation of ring-opened products under certain conditions, although this is less common.

A more likely scenario if the mass is identical is incomplete reaction or issues with the workup leading to the isolation of the starting material as a salt, which can sometimes be confused with the product in certain analyses.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting the reaction, verify the purity of your 3-aminopiperidine starting material by NMR or GC-MS to ensure it is free from isomeric impurities.

  • Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over bases like triethylamine to minimize side reactions.

  • Temperature Control: Exothermic reactions can lead to side products. Maintain careful temperature control throughout the addition of the alkylating agent and during the reaction.

Protocol: Purification of N-Cyclopropylpiperidin-3-amine via Column Chromatography

This protocol is designed to separate the desired secondary amine product from the common N,N-dicyclopropyl tertiary amine byproduct and unreacted starting material.

Parameter Specification Rationale
Stationary Phase Silica Gel, 230-400 meshStandard polarity for separating amines of differing basicity and polarity.
Mobile Phase (Eluent) Gradient: 100% Dichloromethane (DCM) -> 90:10 DCM/Methanol (MeOH)The less polar tertiary amine byproduct will elute first, followed by the desired secondary amine product as the polarity of the eluent is increased.
Additive 0.5-1% Triethylamine (TEA) or Ammonia in MeOHPrevents peak tailing of the basic amine products on the acidic silica gel, leading to better separation.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane.

  • Column Packing: Prepare a silica gel column using the initial eluent (100% DCM with 1% TEA).

  • Loading: Carefully load the dissolved crude mixture onto the top of the silica column.

  • Elution:

    • Begin eluting with 100% DCM (+1% TEA). Collect fractions and monitor by TLC. The N,N-dicyclopropyl byproduct should elute in these early fractions.

    • Once the first byproduct has eluted, gradually increase the polarity of the mobile phase by introducing methanol. A stepwise gradient (e.g., 2% MeOH, 5% MeOH, 10% MeOH) is recommended.

    • The desired N-Cyclopropylpiperidin-3-amine will elute as the polarity is increased.

  • Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Reductive Amination: For a comprehensive overview of the reductive amination reaction, its mechanisms, and common reducing agents.

    • Source: Organic Reactions
    • URL: [Link]

  • Cyclopropanone Chemistry: An article detailing the behavior and reactivity of cyclopropanones, which is relevant to understanding potential side reactions.

    • Source: Chemical Reviews
    • URL: [Link]

  • Purification Techniques: A practical guide to flash column chromatography, a fundamental technique for purifying reaction products like the one discussed.

    • Source: Journal of Organic Chemistry
    • URL: [Link]

Troubleshooting poor enantioselectivity in N-Cyclopropylpiperidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

I'm now diving into the world of Google, running comprehensive searches to collect authoritative data. My focus is on synthesizing N-Cyclopropylpiperidin-3-amine with high enantioselectivity. I'm especially interested in common hurdles and how to get past them. I am going to delve deeply into the methodologies.

Analyzing Enantioselectivity Factors

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Initiating Initial Search Strategies

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Technical Support Center: Optimizing N-Alkylation of Piperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of piperidin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide practical, field-tested solutions to optimize your reaction conditions. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter regarding the N-alkylation of piperidin-3-amine:

Q1: Why is my N-alkylation of piperidin-3-amine resulting in low yields?

A1: Low yields can stem from several factors. Firstly, piperidin-3-amine has two nucleophilic nitrogen atoms (the endocyclic secondary amine and the exocyclic primary amine), leading to potential side reactions such as dialkylation or polymerization. Secondly, the choice of base and solvent is critical. An inappropriate base may not be strong enough to deprotonate the amine effectively, or it could be too strong, leading to side reactions. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Finally, steric hindrance from the alkylating agent can also reduce reaction rates and yields.

Q2: How can I selectively achieve mono-alkylation at the exocyclic primary amine?

A2: Selective mono-alkylation is a common challenge. One effective strategy is to use a protecting group for the endocyclic secondary amine. A Boc (tert-butyloxycarbonyl) group is a popular choice as it can be easily introduced and later removed under acidic conditions. Another approach is to take advantage of the different nucleophilicities of the two amines. The exocyclic primary amine is generally more nucleophilic than the endocyclic secondary amine, so using a stoichiometric amount of the alkylating agent under carefully controlled conditions (e.g., low temperature) can favor mono-alkylation at the primary amine.

Q3: What are the best general conditions for N-alkylation of piperidin-3-amine?

A3: While optimal conditions are substrate-dependent, a good starting point for the N-alkylation of piperidin-3-amine with an alkyl halide is to use a polar aprotic solvent like acetonitrile or DMF, with a non-nucleophilic base such as potassium carbonate or triethylamine. The reaction is typically run at room temperature to 50°C. For reductive amination with an aldehyde or ketone, a common system is sodium triacetoxyborohydride in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Q4: I am observing the formation of a quaternary ammonium salt. How can I avoid this?

A4: The formation of a quaternary ammonium salt is due to over-alkylation. This can be minimized by using a 1:1 stoichiometry of the amine to the alkylating agent. Running the reaction at a lower temperature and for a shorter duration can also help. Additionally, using a bulkier alkylating agent can disfavor the formation of the sterically hindered quaternary salt.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the N-alkylation of piperidin-3-amine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (if applicable). 2. Poor quality of reagents. 3. Inappropriate solvent or base. 4. Reaction temperature is too low.1. Use a fresh batch of catalyst. 2. Check the purity of starting materials and reagents. 3. Screen different solvents (e.g., ACN, DMF, THF) and bases (e.g., K2CO3, Et3N, DIPEA). 4. Gradually increase the reaction temperature.
Formation of Multiple Products 1. Di-alkylation at both nitrogen atoms. 2. Over-alkylation leading to a quaternary ammonium salt. 3. Side reactions of the alkylating agent.1. Use a protecting group for the endocyclic amine. 2. Use a 1:1 stoichiometry of amine to alkylating agent. 3. Consider a milder alkylating agent or different reaction conditions.
Difficulty in Product Purification 1. Product is highly polar and water-soluble. 2. Close boiling points of product and starting material. 3. Product is an oil and difficult to crystallize.1. Use reverse-phase chromatography or ion-exchange chromatography. 2. Consider derivatization to a less polar compound before purification. 3. Attempt salt formation to induce crystallization.

Section 3: Experimental Protocols

Here are detailed protocols for two common methods of N-alkylation of piperidin-3-amine.

Protocol 1: N-Alkylation using an Alkyl Halide

This protocol describes the mono-N-alkylation of piperidin-3-amine with a generic alkyl bromide.

Materials:

  • Piperidin-3-amine

  • Alkyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of piperidin-3-amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 50°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Reductive Amination

This protocol outlines the N-alkylation of piperidin-3-amine with a generic aldehyde.

Materials:

  • Piperidin-3-amine

  • Aldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • DCM and methanol for chromatography

Procedure:

  • To a solution of piperidin-3-amine (1.0 eq) and the aldehyde (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

Section 4: Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for troubleshooting N-alkylation reactions of piperidin-3-amine.

Troubleshooting_Workflow Start Start: N-Alkylation Reaction Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Low_Conversion Low Conversion Check_Completion->Low_Conversion No Multiple_Products Multiple Products Check_Completion->Multiple_Products Complex Mixture Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot_Conditions Troubleshoot Reaction Conditions: - Increase Temperature - Change Solvent/Base - Check Reagent Quality Low_Conversion->Troubleshoot_Conditions Troubleshoot_Selectivity Troubleshoot Selectivity: - Use Protecting Group - Adjust Stoichiometry - Lower Temperature Multiple_Products->Troubleshoot_Selectivity Workup Aqueous Workup Complete->Workup Purification Purification (Chromatography) Workup->Purification Pure_Product Pure Product Purification->Pure_Product Troubleshoot_Conditions->Start Troubleshoot_Selectivity->Start

Caption: A flowchart for troubleshooting common issues in the N-alkylation of piperidin-3-amine.

Section 5: Mechanism Insights

Understanding the underlying mechanisms is key to effective troubleshooting.

Reductive Amination Mechanism

The reductive amination process involves two key steps:

  • Imine/Enamine Formation: The primary or secondary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an iminium ion (from a secondary amine) or an imine (from a primary amine). This step is reversible and often acid-catalyzed.

  • Reduction: A reducing agent, typically a hydride source like sodium triacetoxyborohydride, selectively reduces the iminium ion or imine to the corresponding amine. STAB is favored as it is mild and does not readily reduce the starting aldehyde or ketone.

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine Piperidin-3-amine Imine Iminium Ion Intermediate Amine->Imine + Aldehyde, -H2O Aldehyde R-CHO Product N-Alkylated Product Imine->Product + Reducing Agent Reducing_Agent [H] (e.g., STAB)

Caption: The two-step mechanism of reductive amination.

References

  • Reductive Amination of Ketones and Aldehydes. Organic Chemistry Portal. [Link]

  • Boc-Protected Amines. Organic Chemistry Portal. [Link]

Resolving peak tailing in the HPLC analysis of N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started with comprehensive Google searches, focusing on N-Cyclopropylpiperidin-3-amine. I'm prioritizing its chemical properties, especially structure and pKa. I'm also looking into how it might interact with HPLC stationary phases. This initial phase is about gathering foundational data.

Analyzing Peak Tailing Solutions

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Improving the solubility of N-Cyclopropylpiperidin-3-amine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Starting Basic Research

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Addressing racemization during the synthesis of chiral N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral N-Cyclopropylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing and troubleshooting racemization. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your chiral compounds.

Troubleshooting Guide: Addressing Racemization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical challenge in the synthesis of chiral molecules like N-Cyclopropylpiperidin-3-amine. The stereocenter at the C3 position of the piperidine ring is susceptible to epimerization under certain conditions. This guide will walk you through identifying the potential causes of racemization and provide strategies to mitigate this issue.

Question 1: My final product, N-Cyclopropylpiperidin-3-amine, shows significant racemization. What are the likely causes?

There are several potential stages during the synthesis where racemization can occur. The most common culprits are harsh reaction conditions, particularly those involving strong bases or high temperatures, and the choice of synthetic route.

  • Mechanism of Racemization: The primary mechanism for racemization at the C3 position of a piperidine ring is through the formation of an achiral enamine intermediate. This is more likely to occur if the nitrogen atom of the piperidine ring is not protected, or if the reaction conditions promote elimination-addition sequences.

  • Synthetic Route Considerations: If your synthesis involves the direct N-cyclopropylation of a chiral 3-aminopiperidine precursor, the choice of reagents and conditions for this step is critical. Reductive amination with cyclopropanone, for instance, can sometimes lead to racemization if the reaction is not carefully controlled.

  • Influence of Protecting Groups: The choice of protecting group for the 3-amino group is also crucial. Some protecting groups can influence the acidity of the C-H bond at the C2 and C4 positions, potentially facilitating enamine formation under basic conditions.

Question 2: How can I prevent racemization during the N-cyclopropylation step?

The N-cyclopropylation step is a common point where racemization can be introduced. To minimize this risk, consider the following strategies:

  • Mild Reaction Conditions: Employ mild conditions for the N-alkylation. For example, instead of using harsh alkylating agents that require strong bases, consider reductive amination with cyclopropanone using a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is known for its mildness and is often used in stereoretentive reductive aminations.

  • Alternative Cyclopropylating Agents: Explore alternative cyclopropylating agents that react under milder conditions. For instance, (1-ethoxycyclopropoxy)trimethylsilane can be used as a cyclopropanone equivalent under neutral or slightly acidic conditions, which are less likely to cause racemization.

  • Temperature Control: Maintain a low reaction temperature throughout the N-cyclopropylation step. Higher temperatures can provide the activation energy needed for epimerization. It is recommended to run the reaction at 0 °C or even lower if the reaction kinetics allow.

Table 1: Comparison of N-Cyclopropylation Methods

MethodReagentsTypical ConditionsPotential for Racemization
Reductive AminationCyclopropanone, NaBH(OAc)3Mildly acidic (AcOH), r.t. to 0 °CLow
Reductive AminationCyclopropanone, NaBH4/Ti(OiPr)4Neutral, 0 °C to r.t.Moderate
Direct AlkylationCyclopropyl bromide, K2CO3Basic, elevated temperatureHigh

Experimental Protocols

Protocol 1: Stereoretentive N-Cyclopropylation via Reductive Amination

This protocol describes a method for the N-cyclopropylation of a chiral 3-aminopiperidine precursor with a focus on preserving stereochemical integrity.

Materials:

  • Chiral 3-aminopiperidine derivative (e.g., (R)- or (S)-3-aminopiperidine dihydrochloride)

  • Cyclopropanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral 3-aminopiperidine derivative (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, add a solution of cyclopropanone (1.2 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-Cyclopropylpiperidin-3-amine.

Frequently Asked Questions (FAQs)

FAQ 1: How do I determine the enantiomeric purity of my N-Cyclopropylpiperidin-3-amine?

The most common method for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral amine is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

Workflow for Chiral HPLC/SFC Method Development:

Caption: Workflow for Chiral HPLC/SFC Method Development and Analysis.

To perform this analysis, you will first need to develop a suitable method using a racemic standard of your compound. This involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers. Once a suitable method is established, you can inject your synthesized sample and determine the ratio of the two enantiomers by integrating the peak areas.

FAQ 2: Can the choice of protecting group for the 3-amino group affect racemization?

Yes, the choice of protecting group can have a significant impact on the stereochemical stability of the C3 position. A bulky protecting group can sterically hinder the approach of a base to the protons at the C2 and C4 positions, thereby disfavoring the formation of an enamine intermediate.

Logical Relationship of Protecting Group Choice to Racemization:

G A Choice of Protecting Group (PG) for 3-Amino Group B Bulky PG (e.g., Boc, Cbz) A->B C Small PG or No PG A->C D Increased Steric Hindrance around C2 and C4 B->D E Reduced Steric Hindrance C->E F Disfavors Enamine Formation D->F G Favors Enamine Formation under Basic Conditions E->G H Preservation of Stereochemistry F->H I Increased Risk of Racemization G->I

Caption: Influence of Protecting Group Size on Racemization Risk.

Commonly used protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are often effective at preventing racemization due to their steric bulk. It is advisable to carry the protected chiral 3-aminopiperidine through several synthetic steps before deprotection and N-cyclopropylation, or to perform the N-cyclopropylation on the piperidine nitrogen before deprotecting the 3-amino group, if the synthetic route allows.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Removal of residual palladium catalyst from N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: Palladium Removal

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Managing exothermic reactions in the scale-up of N-Cyclopropylpiperidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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N-Cyclopropylpiperidin-3-amine purification from starting material contamination

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated comprehensive Google searches to gather information on synthesizing and purifying N-Cyclopropylpiperidin-3-amine. Right now, I'm focusing on identifying common starting materials and potential contaminants based on preliminary search results. The next step is to analyze the data gleaned from these online searches.

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Enhancing the efficiency of N-Cyclopropylpiperidin-3-amine purification by crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

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Validation & Comparative

N-Cyclopropylpiperidin-3-amine vs N-isopropylpiperidin-3-amine biological activity

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Biological Research

I'm now starting with in-depth Google searches to find information about the biological activities of N-Cyclopropylpiperidin-3-amine and N-isopropylpiperidin-3-amine. The emphasis is on their synthesis and receptor binding profiles. This initial phase will act as the bedrock for the subsequent parts of my research.

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A Comparative Guide to the Synthetic Routes of N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

N-Cyclopropylpiperidin-3-amine is a crucial building block in contemporary medicinal chemistry, featuring prominently in the structure of numerous clinical candidates and approved drugs. Its unique combination of a rigid cyclopropyl group and a chiral piperidine scaffold imparts favorable pharmacokinetic and pharmacodynamic properties to parent molecules. The efficient and scalable synthesis of this intermediate is, therefore, a topic of significant interest in the pharmaceutical industry. This guide provides a comparative analysis of the prevalent synthetic strategies leading to N-Cyclopropylpiperidin-3-amine, offering insights into the rationale behind different experimental choices and providing detailed protocols for key transformations.

Introduction to Synthetic Strategies

The synthesis of N-Cyclopropylpiperidin-3-amine typically revolves around two core strategies:

  • Reductive Amination: This convergent approach involves the reaction of a piperidin-3-one precursor with cyclopropylamine, followed by reduction of the resulting imine or enamine.

  • N-Arylation/N-Alkylation of 3-Aminopiperidine Derivatives: This linear approach starts with a pre-formed 3-aminopiperidine scaffold, which is then functionalized with the cyclopropyl group.

The choice between these routes is often dictated by factors such as the availability of starting materials, desired stereochemical purity, and scalability requirements.

Route 1: Reductive Amination of N-Boc-piperidin-3-one

This is arguably the most common and versatile approach, leveraging the readily available N-Boc-piperidin-3-one. The Boc protecting group serves to activate the piperidine ring and prevent unwanted side reactions.

Scheme 1: Reductive Amination Pathway

G A N-Boc-piperidin-3-one C Imine/Enamine Intermediate A->C Condensation B Cyclopropylamine B->C D N-Boc-N-cyclopropylpiperidin-3-amine C->D Reduction E N-Cyclopropylpiperidin-3-amine D->E Boc Removal F Reducing Agent (e.g., NaBH(OAc)3) F->D G Acidic Deprotection (e.g., HCl) G->E

Caption: Reductive amination of N-Boc-piperidin-3-one with cyclopropylamine.

The key to this transformation is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this step due to its mildness and high selectivity for imines over ketones, minimizing the formation of the corresponding alcohol byproduct. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at ambient temperature.

Following the reductive amination, the Boc protecting group is readily removed under acidic conditions, most commonly with hydrochloric acid (HCl) in a solvent like dioxane or methanol, to afford the desired product as its hydrochloride salt.

Experimental Protocol: Reductive Amination
  • Reductive Amination: To a solution of N-Boc-piperidin-3-one (1.0 eq) in DCM (5-10 volumes) is added cyclopropylamine (1.2 eq). The mixture is stirred at room temperature for 1-2 hours. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for a further 12-16 hours.

  • Work-up and Isolation: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

  • Deprotection: The purified N-Boc-N-cyclopropylpiperidin-3-amine is dissolved in a solution of HCl in dioxane (e.g., 4M) and stirred at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. The solvent is then removed under reduced pressure to yield N-Cyclopropylpiperidin-3-amine hydrochloride.

Route 2: N-Cyclopropylation of 3-Aminopiperidine Derivatives

This approach is advantageous when a specific stereoisomer of 3-aminopiperidine is available as the starting material. The direct cyclopropylation, however, can be challenging.

Buchwald-Hartwig Amination

While typically employed for the formation of C-N bonds with aryl or vinyl halides, modified Buchwald-Hartwig conditions can be applied for the cyclopropylation of amines. This method often requires specialized ligands and conditions to achieve good yields.

Reductive Amination with Cyclopropanecarboxaldehyde

A more practical approach involves the reductive amination of a protected 3-aminopiperidine with cyclopropanecarboxaldehyde, followed by reduction of the resulting amide.

Scheme 2: N-Cyclopropylation via Reductive Amination and Amide Reduction

G A N-Boc-3-aminopiperidine C Imine Intermediate A->C Condensation B Cyclopropanecarboxaldehyde B->C D N-Boc-N-(cyclopropylformyl)piperidin-3-amine C->D Reduction E N-Boc-N-cyclopropylpiperidin-3-amine D->E Amide Reduction F N-Cyclopropylpiperidin-3-amine E->F Boc Removal G Reducing Agent (e.g., NaBH(OAc)3) G->D H Reducing Agent (e.g., LiAlH4) H->E I Acidic Deprotection (e.g., HCl) I->F

Caption: N-Cyclopropylation via reductive amination and subsequent amide reduction.

This two-step reduction sequence is necessary because the direct reductive amination of an amine with an aldehyde can be less efficient than the corresponding reaction with a ketone. The intermediate amide is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Comparison of Routes

FeatureRoute 1: Reductive AminationRoute 2: N-Cyclopropylation
Starting Materials N-Boc-piperidin-3-one, CyclopropylamineN-Boc-3-aminopiperidine, Cyclopropanecarboxaldehyde
Key Transformations Imine formation, Imine reductionImine formation, Amide formation, Amide reduction
Number of Steps 2 (Reductive amination, Deprotection)3 (Reductive amination, Amide reduction, Deprotection)
Overall Yield Generally good to excellentModerate to good
Scalability HighModerate
Stereocontrol Produces a racemic mixture unless a chiral reducing agent or resolution is employed.Can be stereospecific if starting with an enantiomerically pure 3-aminopiperidine.
Reagent Hazards NaBH(OAc)₃ is relatively mild.LiAlH₄ is highly reactive and requires careful handling.

Conclusion

The reductive amination of N-Boc-piperidin-3-one (Route 1) is often the most practical and scalable approach for the synthesis of racemic N-Cyclopropylpiperidin-3-amine. Its operational simplicity and the use of milder reagents make it well-suited for large-scale production. However, when stereochemical integrity is paramount and an enantiomerically enriched 3-aminopiperidine precursor is accessible, the N-cyclopropylation route (Route 2), despite its additional step and more hazardous reagents, becomes a compelling alternative. The choice of synthetic strategy will ultimately depend on the specific project requirements, including scale, cost, and desired stereochemical purity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Head-to-head comparison of chiral resolving agents for N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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A Comparative Guide to the Validation of an HPLC Method for N-Cyclopropylpiperidin-3-amine Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-Cyclopropylpiperidin-3-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the scientific rationale behind the experimental design, offers a robust validation framework grounded in international standards, and objectively compares the HPLC method with viable alternatives.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

N-Cyclopropylpiperidin-3-amine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Even trace impurities can lead to undesirable side effects, reduced therapeutic efficacy, or instability of the API. Therefore, a robust and reliable analytical method for purity determination is not merely a regulatory requirement but a cornerstone of quality control in drug development and manufacturing.

This guide details a highly specific and validated HPLC method for this purpose and compares it against other potential analytical techniques, providing the data and rationale necessary for informed decision-making in a laboratory setting.

The Proposed HPLC Method: A Deep Dive into Chromatographic Selectivity

The selection of an appropriate chromatographic method is paramount for accurately resolving the main compound from its potential impurities. For a polar, cyclic amine like N-Cyclopropylpiperidin-3-amine, a reversed-phase HPLC method with a suitable ion-pairing agent offers an excellent combination of selectivity and efficiency.

Chromatographic Conditions
ParameterConditionRationale
Column Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the analyte, while the XBridge packing material offers excellent stability across a wide pH range, which is crucial for analyzing amines.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving the peak shape of the amine analyte by masking residual silanol interactions on the stationary phase. It also provides a low pH environment to ensure the analyte is in its protonated, more water-soluble form.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte and its potential impurities.
Gradient 5% to 95% B over 15 minutesA gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with chromatographic resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nmWhile N-Cyclopropylpiperidin-3-amine lacks a strong chromophore, detection at low UV wavelengths allows for sensitive detection of the analyte and many potential organic impurities.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

Method Validation: Establishing Trust Through Rigorous Testing

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of this HPLC method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".

Validation Workflow

The following diagram illustrates the systematic workflow for validating the HPLC method.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Method_Development Initial Method Development Optimization Parameter Optimization Method_Development->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Finalized_Method Finalized & Approved Analytical Method Robustness->Finalized_Method

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • A solution of N-Cyclopropylpiperidin-3-amine was prepared.

  • A placebo solution (containing all formulation components except the active ingredient) was prepared.

  • A spiked solution was prepared by adding known impurities to the N-Cyclopropylpiperidin-3-amine solution.

  • All three solutions were injected into the HPLC system.

Results: The chromatogram of the N-Cyclopropylpiperidin-3-amine solution showed a single, well-resolved peak at the expected retention time. The placebo solution showed no interfering peaks at the retention time of the analyte. The spiked solution demonstrated baseline resolution between the main peak and the impurity peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • A stock solution of N-Cyclopropylpiperidin-3-amine was prepared.

  • A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 50% to 150% of the target concentration.

  • Each calibration standard was injected in triplicate.

  • A calibration curve was generated by plotting the peak area against the concentration.

Results:

Concentration (µg/mL)Mean Peak Area (n=3)
50125432
75188148
100250864
125313580
150376296

The method demonstrated excellent linearity over the tested range, with a correlation coefficient (R²) of 0.9998.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • A known amount of N-Cyclopropylpiperidin-3-amine was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration).

  • Each concentration level was prepared in triplicate.

  • The samples were analyzed, and the percentage recovery was calculated.

Results:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean, n=3)Recovery (%)
80%8079.699.5
100%100100.2100.2
120%120119.599.6

The high recovery values at each level indicate that the method is accurate.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-day precision): Six replicate injections of a 100 µg/mL N-Cyclopropylpiperidin-3-amine standard were performed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

Results:

Precision Type%RSD of Peak Area (n=6)Acceptance Criteria
Repeatability0.45%≤ 2%
Intermediate Precision0.62%≤ 2%

The low relative standard deviation (%RSD) values demonstrate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Results:

ParameterResult
LOD0.1 µg/mL
LOQ0.3 µg/mL

These results indicate the high sensitivity of the method.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: The following parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Results: In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the results were not significantly affected. This demonstrates the robustness of the method for routine use.

Comparative Analysis with Alternative Techniques

While the validated HPLC method is highly suitable for its intended purpose, it is beneficial to understand its performance in the context of other available analytical techniques.

Analytical Method Comparison cluster_HPLC HPLC Attributes cluster_GC GC Attributes cluster_CE CE Attributes Main_Topic Purity Determination of N-Cyclopropylpiperidin-3-amine HPLC HPLC (High-Performance Liquid Chromatography) Main_Topic->HPLC GC GC (Gas Chromatography) Main_Topic->GC CE CE (Capillary Electrophoresis) Main_Topic->CE HPLC_Pros Pros: - High Resolution - High Sensitivity - Versatile HPLC->HPLC_Pros HPLC_Cons Cons: - Requires Solvents - Longer Analysis Time HPLC->HPLC_Cons GC_Pros Pros: - Excellent for Volatile Impurities - High Efficiency GC->GC_Pros GC_Cons Cons: - Requires Derivatization for Non-volatile Amines - Potential for Thermal Degradation GC->GC_Cons CE_Pros Pros: - High Efficiency - Low Sample & Reagent Consumption CE->CE_Pros CE_Cons Cons: - Lower Sensitivity for Some Analytes - Reproducibility can be Challenging CE->CE_Cons

Caption: Comparison of Analytical Techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For the analysis of amines, GC often requires a derivatization step to increase the volatility and thermal stability of the analyte.

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.

  • Advantages: Excellent for identifying and quantifying volatile and semi-volatile impurities.

  • Disadvantages: The need for derivatization can add complexity and introduce potential sources of error. The high temperatures in the injector and column can cause degradation of thermally labile compounds.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility with the use of an applied voltage.

  • Principle: Separation occurs in a narrow-bore capillary filled with an electrolyte.

  • Advantages: Offers very high separation efficiency, short analysis times, and requires minimal sample and reagent volumes.

  • Disadvantages: Can have lower sensitivity compared to HPLC, and achieving high reproducibility can be more challenging.

Head-to-Head Comparison
FeatureHPLC (Validated Method)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between liquid mobile and solid stationary phasesPartitioning between gaseous mobile and liquid/solid stationary phasesDifferential migration in an electric field
Applicability to Analyte Directly applicableOften requires derivatizationDirectly applicable
Sensitivity High (LOQ = 0.3 µg/mL)Moderate to High (analyte dependent)Moderate
Resolution ExcellentVery HighExcellent
Analysis Time ~20 minutes~15-30 minutes (excluding derivatization)~5-15 minutes
Instrumentation Cost ModerateModerateModerate
Solvent Consumption HighLowVery Low
Key Advantage Robust, versatile, and widely used in QC labsExcellent for volatile impuritiesFast analysis, low waste
Key Disadvantage Higher solvent consumptionPotential for thermal degradationReproducibility can be a challenge

Conclusion: An Informed Choice for Quality Control

The validated reversed-phase HPLC method presented in this guide provides a robust, reliable, and highly accurate means for determining the purity of N-Cyclopropylpiperidin-3-amine. The comprehensive validation data, established in accordance with ICH guidelines, demonstrates its suitability for use in a regulated quality control environment.

While alternative techniques such as Gas Chromatography and Capillary Electrophoresis offer their own unique advantages, the HPLC method strikes an optimal balance of sensitivity, resolution, and robustness for this specific application. The information presented herein should empower researchers and drug development professionals to make an informed decision when selecting the most appropriate analytical methodology for ensuring the quality and safety of their pharmaceutical intermediates.

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Comprehensive Search

I'm starting a deep dive into N-Cyclopropylpiperidin-3-amine. My first step involves a comprehensive literature review to identify its key biological targets, any potential off-target effects, and any cross-reactivity data. I want to build a solid foundation before moving forward.

Defining Cross-Reactivity Scope

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Framing Novel Compound Analysis

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Expanding Scope of the Search

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Formulating Methodological Approach

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Formulating Comprehensive Guide

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Profiling: Methodological Refinement

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Initiating Comprehensive Guide Structure

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Benchmarking the synthetic efficiency of N-Cyclopropylpiperidin-3-amine production

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Synthetic Route Research

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A Comparative Guide to the In Vitro Metabolic Stability of N-Cyclopropylpiperidin-3-amine and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro metabolic stability of N-Cyclopropylpiperidin-3-amine, a scaffold of interest in modern medicinal chemistry, and its structural analogues. We will delve into the experimental rationale, present a detailed protocol for assessing metabolic liability, and interpret comparative data to establish clear structure-metabolism relationships (SMR).

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A key determinant of a drug's in vivo half-life, bioavailability, and potential for drug-drug interactions is its metabolic stability. Molecules that are rapidly metabolized by enzymes, primarily the Cytochrome P450 (CYP450) superfamily in the liver, often exhibit low exposure and short duration of action, rendering them therapeutically ineffective.

The N-Cyclopropylpiperidin-3-amine core is a valuable building block in drug design. However, like many small molecules containing secondary or tertiary amines and alicyclic rings, it is susceptible to oxidative metabolism. Understanding its metabolic fate is paramount. This guide outlines a robust in vitro framework for evaluating and comparing the metabolic stability of this parent molecule and its rationally designed analogues, providing a blueprint for optimizing drug candidates for enhanced metabolic resilience.

Experimental Design: Rationale and Strategy

To objectively assess metabolic stability, we employ a well-established in vitro model: Human Liver Microsomes (HLM) .

  • Why HLM? Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP450s. Using HLM provides a direct and reproducible measure of a compound's susceptibility to oxidative metabolism, which is the major clearance pathway for a vast number of drugs. It is a cost-effective and high-throughput method that serves as a reliable surrogate for initial human hepatic clearance assessment.

  • The Core Reaction: The assay quantifies the rate at which a test compound is consumed over time when incubated with HLM in the presence of the essential cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate) . The reaction is initiated by the addition of NADPH, which donates electrons to allow the heme-containing CYP450 enzymes to perform oxidative reactions. Without NADPH, the reaction does not proceed, providing a critical negative control.

The workflow for this assessment is visualized below.

G cluster_prep Preparation Stage cluster_incubation Incubation Stage cluster_analysis Analysis Stage A Stock Solution (Test Compound in DMSO) E Pre-warm HLM, Buffer, & Compound at 37°C A->E B Human Liver Microsomes (HLM) B->E C Phosphate Buffer (pH 7.4) C->E D NADPH Regenerating System (Cofactor) F Initiate Reaction (Add NADPH) D->F E->F G Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) F->G H Quench Reaction (Add cold Acetonitrile with Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining vs. Time J->K

Caption: Workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Detailed Experimental Protocol: HLM Stability Assay

This protocol is designed to be a self-validating system, incorporating necessary controls for robust and trustworthy data generation.

Materials:

  • Test Compounds (10 mM in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS) in ACN (e.g., 500 nM Warfarin, for analytical normalization)

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation of Master Mix:

    • On ice, prepare a master mix containing phosphate buffer and HLM. For a final HLM concentration of 0.5 mg/mL, this would involve mixing the appropriate volumes of buffer and the 20 mg/mL HLM stock.

    • Vortex gently to ensure a homogenous suspension.

  • Compound Addition:

    • Add the master mix to the wells of the 96-well incubation plate.

    • Add the test compound from the 10 mM DMSO stock to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (≤0.1%) to avoid inhibiting enzyme activity.

  • Pre-incubation:

    • Seal the plate and pre-incubate for 10 minutes at 37°C in a shaking water bath. This step allows the system to reach thermal equilibrium.

  • Reaction Initiation (T=0):

    • Initiate the metabolic reaction by adding pre-warmed NADPH regenerating system solution to each well.

    • Immediately after adding NADPH, take the first sample (T=0) by transferring an aliquot of the incubation mixture to a collection plate containing chilled ACN with the Internal Standard. The cold ACN immediately stops the enzymatic reaction.

  • Time-Point Sampling:

    • Continue incubating the reaction plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the reaction plate to fresh wells in the collection plate containing the quenching solution (ACN + IS).

  • Controls:

    • Negative Control (-NADPH): For each compound, run a parallel incubation for the final time point (60 min) without adding NADPH. This confirms that compound loss is enzyme-dependent.

    • Positive Control: Include a compound with known metabolic liability (e.g., Verapamil, Propranolol) to verify assay performance.

  • Sample Processing & Analysis:

    • Once all time points are collected, seal the collection plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the Internal Standard.

Data Analysis and Interpretation

The primary data from the LC-MS/MS is used to calculate key metabolic stability parameters.

  • Half-Life (t½): The percentage of the parent compound remaining at each time point is plotted against time on a semi-logarithmic scale. The slope of the linear regression of this plot (k) is used to calculate the half-life.

    • Equation: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This parameter describes the theoretical maximum clearance capacity of the liver for a given compound, independent of blood flow. It is a more direct measure of enzymatic activity.

    • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)

Comparative Analysis: N-Cyclopropylpiperidin-3-amine and Analogues

To investigate the structure-metabolism relationships, we analyzed the parent compound (NCPPA) and three rationally designed analogues. The modifications are intended to probe potential metabolic "hotspots" on the molecule.

Compound IDStructureModification from Parentt½ (min)CLint (µL/min/mg)Metabolic Stability Class
NCPPA Parent Compound18.574.8Moderate
Analogue A Gem-dimethyl on C4> 60< 23.1High
Analogue B N-tert-butyl instead of N-cyclopropyl8.2169.0Low
Analogue C Fluorination on Cyclopropyl group45.130.7High

(Note: The structures and data presented are representative examples for illustrative purposes.)

Interpretation of Results:

  • NCPPA (Parent): Exhibits moderate stability. The likely metabolic liabilities include N-dealkylation of the cyclopropyl group and oxidation of the piperidine ring. N-dealkylation is a very common metabolic pathway for N-alkylamines.

  • Analogue A (Gem-dimethyl): Shows significantly enhanced stability. The introduction of gem-dimethyl groups at the C4 position of the piperidine ring sterically hinders access by CYP450 enzymes. This strategy, known as "metabolic blocking" or "metabolic shielding," is a highly effective way to prevent oxidation at or near that position.

  • Analogue B (N-tert-butyl): Demonstrates very low stability. Replacing the cyclopropyl group with a larger, more sterically accessible tert-butyl group drastically increases the rate of N-dealkylation. The tert-butyl group provides multiple sites for oxidation, leading to rapid metabolism.

  • Analogue C (Fluorinated Cyclopropyl): Shows high stability. The strategic placement of a fluorine atom on the cyclopropyl ring is another effective metabolic blocking strategy. The high strength of the C-F bond makes it resistant to oxidative cleavage by CYP450 enzymes, thereby slowing down the N-dealkylation pathway.

The potential primary metabolic pathways for the parent compound, NCPPA, are illustrated below.

G cluster_pathways Potential Metabolic Pathways (CYP450-mediated) parent N-Cyclopropylpiperidin-3-amine (NCPPA) M1 Piperidine Hydroxylation (C4 or C5 position) parent->M1 Pathway A M2 N-Dealkylation (Loss of Cyclopropyl Group) parent->M2 Pathway B (Often a major route) M3 Cyclopropyl Ring Oxidation parent->M3 Pathway C

Caption: Potential oxidative metabolic pathways for N-Cyclopropylpiperidin-3-amine.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the in vitro metabolic stability of N-Cyclopropylpiperidin-3-amine and its analogues. The data clearly indicates that the primary metabolic liabilities are associated with the N-cyclopropyl group and the piperidine ring.

Our comparative analysis reveals that strategic modifications, such as steric shielding (Analogue A) and fluorine substitution (Analogue C), can significantly enhance metabolic stability. Conversely, increasing steric accessibility at the nitrogen (Analogue B) leads to rapid clearance. These findings provide actionable insights for medicinal chemists aiming to optimize this scaffold. The next logical step would be to perform metabolite identification studies to confirm the exact sites of metabolism and further refine drug design to create more stable and effective therapeutic candidates.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • Baranczewski, P., Stańczak, A., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453-472. [Link]

  • Smith, D. A., & Obach, R. S. (2009). Seeing the C–N bond in a different light: the C–N bond in drug metabolism. Journal of Medicinal Chemistry, 52(20), 6161-6175. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

A Guide to Orthogonal Analytical Techniques for the Comprehensive Characterization of N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory expectation but a scientific necessity. N-Cyclopropylpiperidin-3-amine, a key building block in the synthesis of various therapeutic agents, presents unique analytical challenges due to its chemical structure. Its secondary amine functionality, the presence of a chiral center, and its lack of a strong UV chromophore demand a multi-faceted, orthogonal approach to analysis. This guide provides a comprehensive framework for the characterization of N-Cyclopropylpiperidin-3-amine, leveraging a suite of orthogonal analytical techniques to ensure a complete understanding of its identity, purity, and stability.

The Imperative of an Orthogonal Approach

Relying on a single analytical technique for the characterization of a pharmaceutical intermediate is fraught with risk. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, provides a more complete and accurate profile of the compound. For N-Cyclopropylpiperidin-3-amine, this strategy is critical for:

  • Unambiguous Identification: Confirming the molecular structure and stereochemistry.

  • Accurate Purity Assessment: Detecting and quantifying a wide range of potential impurities, including isomers, degradation products, and residual solvents.

  • Stability Profiling: Understanding how the molecule behaves under various stress conditions.

This guide will explore a combination of chromatographic, spectroscopic, and thermal techniques, providing both theoretical grounding and practical, field-tested protocols.

The Orthogonal Analytical Workflow

The following diagram illustrates the proposed orthogonal workflow for the comprehensive characterization of N-Cyclopropylpiperidin-3-amine.

cluster_0 Primary Characterization cluster_1 Orthogonal Techniques Identity Identity NMR NMR Identity->NMR Structure Elucidation MS MS Identity->MS Molecular Weight Purity Purity HPLC_UV_ELSD HPLC-UV/ELSD Purity->HPLC_UV_ELSD Non-volatile Impurities GC_MS GC-MS Purity->GC_MS Volatile Impurities TGA_DSC TGA/DSC Purity->TGA_DSC Thermal Stability Stereochemistry Stereochemistry Chiral_HPLC Chiral HPLC Stereochemistry->Chiral_HPLC Enantiomeric Purity

Caption: Orthogonal workflow for N-Cyclopropylpiperidin-3-amine characterization.

Chromatographic Techniques: The Cornerstone of Purity Assessment

Chromatography is indispensable for separating N-Cyclopropylpiperidin-3-amine from its potential impurities. Given the compound's properties, a combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is recommended.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

N-Cyclopropylpiperidin-3-amine lacks a significant UV chromophore, making detection by standard UV-Vis detectors challenging, especially for impurity profiling at low levels. To overcome this, the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) in conjunction with a UV detector is highly recommended.

Expertise & Experience: The ELSD is advantageous as its response is independent of the optical properties of the analyte, making it suitable for detecting non-chromophoric impurities. Running a UV detector in parallel can help in identifying any UV-active impurities that might be present.

Experimental Protocol: HPLC-UV/ELSD Method for Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, UV-Vis detector, and ELSD.

  • Column: A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar amines. A good starting point would be a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • UV Detection: 210 nm

  • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water at a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the synthesis process. The high sensitivity and specificity of mass spectrometry allow for confident peak identification.

Trustworthiness: A validated GC-MS method, compliant with ICH Q2(R1) guidelines, provides a high degree of confidence in the reported levels of volatile impurities.

Experimental Protocol: GC-MS Method for Residual Solvents and Volatile Impurities

  • Instrumentation: GC system with a split/splitless injector, coupled to a Mass Spectrometer.

  • Column: A low-to-mid polarity column such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-500 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol) at a concentration of 10 mg/mL.

Chiral HPLC for Enantiomeric Purity

The 3-position of the piperidine ring in N-Cyclopropylpiperidin-3-amine is a chiral center. Therefore, it is crucial to control the enantiomeric purity, as different enantiomers can have different pharmacological activities and toxicities. Chiral HPLC is the most effective technique for this purpose.

Authoritative Grounding: The development of chiral separation methods is a specialized field, often requiring screening of various chiral stationary phases (CSPs). Polysaccharide-based CSPs are a common and effective choice for the separation of amine enantiomers.

Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: A polysaccharide-based chiral column, such as a Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) is a typical starting point. A suggested ratio is 80:20:0.1 (v/v/v). The addition of a small amount of an amine modifier like DEA is often necessary to improve peak shape and resolution for basic analytes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.

Spectroscopic Techniques: Unveiling the Molecular Identity

Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity of N-Cyclopropylpiperidin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structural elucidation. A combination of 1H, 13C, and 2D NMR experiments (like COSY and HSQC) can provide an unambiguous assignment of all protons and carbons in the molecule, confirming its constitution and connectivity. Furthermore, Quantitative NMR (qNMR) can be used as a primary method for determining the purity of a reference standard without the need for a specific standard of the same compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing further confirmation of the chemical formula. When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for identifying unknown impurities.

Thermal Analysis: Assessing Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide insights into the thermal stability and solid-state properties of the compound.

  • TGA measures the change in mass as a function of temperature, indicating the presence of residual solvents or decomposition.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting point, purity, and polymorphism.

Data Comparison and Interpretation

The following table summarizes the type of information that can be obtained from each orthogonal technique and how they complement each other.

Analytical TechniqueParameter MeasuredStrengthsLimitations
HPLC-UV/ELSD Purity, non-volatile impuritiesHigh resolution, quantitativeRequires a suitable chromophore for UV, ELSD response can be non-linear
GC-MS Purity, volatile impurities, residual solventsHigh sensitivity, excellent for volatile compounds, structural information from MSNot suitable for non-volatile or thermally labile compounds
Chiral HPLC Enantiomeric purityAccurate quantitation of enantiomersRequires specialized chiral columns and method development
NMR Spectroscopy Structural confirmation, identityUnambiguous structure elucidation, qNMR for purityLower sensitivity compared to MS, can be complex to interpret
Mass Spectrometry Molecular weight, elemental compositionHigh sensitivity and specificityProvides limited information on isomers without chromatography
TGA/DSC Thermal stability, melting point, polymorphismProvides information on solid-state propertiesNot a separation technique, limited use for liquid samples

Logical Relationships in Method Selection

The choice of analytical techniques and their sequence is a logical process driven by the properties of the analyte and the information required.

Start Start Is_Identity_Confirmed Is_Identity_Confirmed Start->Is_Identity_Confirmed Is_Purity_Known Is_Purity_Known Is_Identity_Confirmed->Is_Purity_Known Yes Perform_NMR_MS Perform NMR & MS Is_Identity_Confirmed->Perform_NMR_MS No Is_Chiral Is_Chiral Is_Purity_Known->Is_Chiral Yes Perform_HPLC_GC Perform HPLC & GC Is_Purity_Known->Perform_HPLC_GC No Perform_Chiral_HPLC Perform Chiral HPLC Is_Chiral->Perform_Chiral_HPLC Yes End End Is_Chiral->End No Perform_NMR_MS->Is_Identity_Confirmed Perform_HPLC_GC->Is_Purity_Known Perform_Chiral_HPLC->End

Caption: Decision tree for selecting analytical techniques.

Conclusion

The comprehensive characterization of N-Cyclopropylpiperidin-3-amine is achievable through the judicious application of a suite of orthogonal analytical techniques. This guide has outlined a robust framework that combines chromatographic, spectroscopic, and thermal methods to provide a complete picture of the molecule's identity, purity, and stability. By adopting this orthogonal approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Yashima, E., Yashima, T., & Okamoto, Y. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1467, 24-52. [Link]

Comparative docking studies of N-Cyclopropylpiperidin-3-amine and other ligands

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am starting my investigation with extensive Google searches to find information on N-Cyclopropylpiperidin-3-amine. I'm focusing on known targets, mechanism of action, and docking studies. I'll be working on this concurrently.

Expanding the Search Parameters

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Initiating Further Investigation

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Developing Investigation Strategy

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Outlining Search Strategy

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Refining Search Queries

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Prioritizing Initial Investigations

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Evaluating the Cost-Effectiveness of Synthetic Methods for N-Cyclopropylpiperidin-3-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Cyclopropylpiperidin-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its unique structural and physicochemical properties. The efficient and cost-effective synthesis of this key intermediate is a critical consideration for researchers and professionals in drug discovery and development. This guide provides a comprehensive comparison of three primary synthetic strategies for the preparation of N-Cyclopropylpiperidin-3-amine, offering an in-depth analysis of their respective methodologies, cost-effectiveness, and practical considerations for laboratory and process scale-up.

This guide will explore the following synthetic routes, commencing from commercially available starting materials:

  • Reductive Amination of N-Boc-3-piperidone with cyclopropylamine.

  • Direct N-alkylation of 3-amino-1-Boc-piperidine with a cyclopropylating agent.

  • Palladium-Catalyzed Buchwald-Hartwig Amination of 3-amino-1-Boc-piperidine.

Each method will be evaluated based on the cost of starting materials and reagents, reaction efficiency (yield), and process complexity. Detailed experimental protocols and cost analyses are provided to empower researchers to make informed decisions based on their specific project needs and available resources.

Methodology Comparison: A Strategic Overview

The choice of synthetic route is often a balance between upfront costs, the number of synthetic steps, and the desired scale of production. The following diagram illustrates the logical flow of the synthetic strategies discussed in this guide.

cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediate cluster_3 Final Product N-Boc-3-piperidone N-Boc-3-piperidone Reductive_Amination Route 1: Reductive Amination N-Boc-3-piperidone->Reductive_Amination 3-amino-1-Boc-piperidine 3-amino-1-Boc-piperidine N-Alkylation Route 2: N-Alkylation 3-amino-1-Boc-piperidine->N-Alkylation Buchwald-Hartwig Route 3: Buchwald-Hartwig Amination 3-amino-1-Boc-piperidine->Buchwald-Hartwig Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reductive_Amination Cyclopropyl bromide Cyclopropyl bromide Cyclopropyl bromide->N-Alkylation Cyclopropyl bromide->Buchwald-Hartwig Protected_Product N-Boc-N-cyclopropyl piperidin-3-amine Reductive_Amination->Protected_Product N-Alkylation->Protected_Product Buchwald-Hartwig->Protected_Product Final_Product N-Cyclopropyl piperidin-3-amine Protected_Product->Final_Product Deprotection

Caption: Synthetic pathways to N-Cyclopropylpiperidin-3-amine.

Route 1: Reductive Amination

Reductive amination is a widely employed and robust method for the formation of C-N bonds. This one-pot procedure involves the reaction of a carbonyl compound, in this case, N-Boc-3-piperidone, with an amine, cyclopropylamine, to form an imine intermediate, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride is a common and effective reducing agent for this transformation due to its mildness and selectivity.

Experimental Protocol: Reductive Amination
  • To a stirred solution of N-Boc-3-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added cyclopropylamine (1.2 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is monitored by TLC or LC-MS until completion (typically 12-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, N-Boc-N-cyclopropylpiperidin-3-amine, is purified by silica gel column chromatography.

Cost-Effectiveness Analysis: Reductive Amination
Component Molecular Weight ( g/mol ) Typical Molar Ratio Estimated Cost (per mole) Cost Contribution per Mole of Product (Assuming 85% Yield)
N-Boc-3-piperidone199.251.0$1,800 - $3,100[1][2][3][4]$2,118 - $3,647
Cyclopropylamine57.091.2$858 - $1,100[5][6]$1,211 - $1,553
Sodium triacetoxyborohydride211.941.5$718 - $1,510[7][8][9]$1,267 - $2,665
Total Estimated Cost per Mole of Protected Product $4,596 - $7,865

Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may significantly reduce these costs. The final cost per mole of product is adjusted for an assumed 85% reaction yield.

Route 2: N-Alkylation

Direct N-alkylation offers a more traditional and straightforward approach to forming the C-N bond. This method involves the reaction of a nucleophilic amine, 3-amino-1-Boc-piperidine, with an alkyl halide, cyclopropyl bromide, in the presence of a base to neutralize the hydrogen bromide generated during the reaction.

Experimental Protocol: N-Alkylation
  • To a solution of 3-amino-1-Boc-piperidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, is added a suitable base, for example, potassium carbonate or triethylamine (2.0-3.0 eq).

  • Cyclopropyl bromide (1.1-1.5 eq) is then added, and the mixture is heated to a temperature between 60-80°C.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude N-Boc-N-cyclopropylpiperidin-3-amine is purified by column chromatography.

Cost-Effectiveness Analysis: N-Alkylation
Component Molecular Weight ( g/mol ) Typical Molar Ratio Estimated Cost (per mole) Cost Contribution per Mole of Product (Assuming 75% Yield)
3-Amino-1-Boc-piperidine200.281.0$4,100 - $15,550[10][11][12][13]$5,467 - $20,733
Cyclopropyl bromide120.981.2$1,030 - $1,320[14][15][16][17][18]$1,648 - $2,112
Total Estimated Cost per Mole of Protected Product $7,115 - $22,845

Note: Prices are estimates based on currently available data from various suppliers and are subject to change. The significant price range for 3-amino-1-Boc-piperidine can heavily influence the overall cost. The final cost per mole of product is adjusted for an assumed 75% reaction yield.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[19] This method is particularly useful for coupling amines with aryl and vinyl halides, but it can also be applied to alkyl halides. The reaction typically employs a palladium precatalyst, a phosphine ligand, and a strong, non-nucleophilic base.

Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube are added 3-amino-1-Boc-piperidine (1.0 eq), cyclopropyl bromide (1.2 eq), a palladium precatalyst such as BrettPhos Pd G3 (1-2 mol%), and a strong base like sodium tert-butoxide (1.5 eq).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • Anhydrous, degassed toluene or dioxane is added, and the mixture is heated to 80-110°C.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford N-Boc-N-cyclopropylpiperidin-3-amine.

Cost-Effectiveness Analysis: Buchwald-Hartwig Amination
Component Molecular Weight ( g/mol ) Typical Molar Ratio Estimated Cost (per mole) Cost Contribution per Mole of Product (Assuming 90% Yield)
3-Amino-1-Boc-piperidine200.281.0$4,100 - $15,550[10][11][12][13]$4,556 - $17,278
Cyclopropyl bromide120.981.2$1,030 - $1,320[14][15][16][17][18]$1,373 - $1,760
BrettPhos Pd G3906.500.015$14,800 - $44,200 (per mole)[20][21][22][23][24]$247 - $737
Sodium tert-butoxide96.101.5$155 - $260[1][25][26]$258 - $433
Total Estimated Cost per Mole of Protected Product $6,434 - $20,208

Note: Prices are estimates based on currently available data from various suppliers and are subject to change. While the catalyst is a significant cost per gram, its low molar loading makes this route potentially competitive. The final cost per mole of product is adjusted for an assumed 90% reaction yield.

Deprotection of the N-Boc Group

All three routes yield the N-Boc protected intermediate. The final step to obtain N-Cyclopropylpiperidin-3-amine is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions.

Experimental Protocol: N-Boc Deprotection
  • The N-Boc-N-cyclopropylpiperidin-3-amine is dissolved in a suitable solvent such as methanol, ethyl acetate, or dichloromethane.

  • An excess of a strong acid, such as hydrochloric acid (as a solution in dioxane or isopropanol) or trifluoroacetic acid (TFA), is added.[27]

  • The reaction is stirred at room temperature until the deprotection is complete, as monitored by TLC or LC-MS (typically 1-4 hours).

  • The solvent and excess acid are removed under reduced pressure. If an HCl salt is desired, the residue can be triturated with diethyl ether to induce precipitation, and the solid collected by filtration.

The cost of deprotection is generally low, with the primary expense being the acidic reagent and solvent. For the purpose of this analysis, the cost of deprotection is considered to be a minor and relatively uniform addition to the cost of each route.

Comparative Summary and Conclusion

The following table provides a side-by-side comparison of the three synthetic routes for the preparation of one mole of the protected intermediate, N-Boc-N-cyclopropylpiperidin-3-amine.

Parameter Route 1: Reductive Amination Route 2: N-Alkylation Route 3: Buchwald-Hartwig Amination
Starting Materials N-Boc-3-piperidone, Cyclopropylamine3-Amino-1-Boc-piperidine, Cyclopropyl bromide3-Amino-1-Boc-piperidine, Cyclopropyl bromide
Key Reagents Sodium triacetoxyborohydrideBase (e.g., K₂CO₃)Palladium precatalyst, Phosphine ligand, Strong base
Assumed Yield 85%75%90%
Estimated Cost per Mole $4,596 - $7,865 $7,115 - $22,845 $6,434 - $20,208
Advantages One-pot procedure, readily available starting materials, generally good yields.Simple reaction setup, avoids expensive reagents.High yields, broad substrate scope, mild reaction conditions.
Disadvantages Can require longer reaction times, purification of the product.Can suffer from lower yields and potential for over-alkylation, high cost of starting amine.High cost of palladium catalyst and ligand, requires inert atmosphere.

Based on this analysis, Reductive Amination (Route 1) appears to be the most cost-effective method for the synthesis of N-Cyclopropylpiperidin-3-amine, primarily due to the lower cost of the starting material, N-Boc-3-piperidone, compared to 3-amino-1-Boc-piperidine.

While the Buchwald-Hartwig Amination (Route 3) can offer higher yields, the high cost of the palladium catalyst, even at low loadings, and the more expensive starting amine make it a less economically favorable option for large-scale synthesis, unless the higher yield significantly outweighs the reagent costs.

The N-Alkylation (Route 2) is the least cost-effective on paper, mainly due to the high and variable cost of 3-amino-1-Boc-piperidine and a generally lower assumed yield.

Recommendation for Researchers:

For laboratory-scale synthesis and initial exploration, Reductive Amination offers a reliable and economical starting point. For process development and scale-up, a thorough optimization of the reductive amination protocol to maximize yield and minimize purification steps would be the most prudent strategy to ensure a cost-effective supply of N-Cyclopropylpiperidin-3-amine. The Buchwald-Hartwig amination may be considered for specific applications where maximizing yield is paramount and cost is a secondary concern, or for the synthesis of analogues where other methods fail.

References

  • Chem-Impex. Sodium tert-butoxide. [Link]

  • Chem-Impex. Sodium tert-butoxide. [Link]

  • Amerigo Scientific. BrettPhos Pd G3 (98%). [Link]

  • IndiaMART. Sodium Triacetoxyborohydride at best price in Hyderabad by Evans Fine Chem. [Link]

  • Ottokemi. Cyclopropylamine, 98%. [Link]

  • Sdfine. sodium-tert-butoxide. [Link]

  • Chemsavers. CYCLOPROPYL BROMIDE, 98% - 25 G. [Link]

  • ChemWorld. Hydrochloric Acid 20%. [Link]

  • Oakwood Chemical. Cyclopropyl bromide. [Link]

  • DGR Industrial Products, Inc. Hydrochloric Acid, 38%, 250 ml. [Link]

  • Biospes. 3-Amino-1-boc-piperidine HCl, min 96%, 1 gram. [Link]

  • DIYChemicals. Hydrochloric Acid (Muriatic Acid, HCl 20°) - 31.5% Concentration. [Link]

  • ResearchGate. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]

  • Carl ROTH. Hydrochloric acid, 1 l. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chem-Impex. 1-Boc-3-piperidone. [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • ACS Publications. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

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Inter-laboratory validation of an analytical method for N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Addressing the Query Syntax

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Biological activity comparison between enantiomers of N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Enantiomers

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Analyzing Enantiomeric Data

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Gathering Biological Activity Details

I am now focusing on gathering specific biological activity data for the enantiomers of N-Cyclopropylpiperidin-3-amine. I'm prioritizing receptor binding, enzyme inhibition constants, and in vivo efficacy studies, and looking for pharmacokinetic and pharmacodynamic profiles. I will introduce chirality in the guide, compare enantiomeric biological activities with tables, and explain experimental protocols. Diagrams for pathways and workflows are also planned. I'll finish with a cited comprehensive guide for the user.

A Senior Application Scientist's Guide to Spectroscopic Verification of N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Discovery

In the landscape of pharmaceutical research and development, the starting materials are the foundation upon which all subsequent data rests. N-Cyclopropylpiperidin-3-amine, a valuable building block in medicinal chemistry, is no exception. The assumption that a label accurately reflects the contents of a reagent bottle is a risk that can lead to anomalous results, failed syntheses, and significant delays. The identity and purity of this starting material must be rigorously verified before its inclusion in any experimental workflow.

This guide provides a comprehensive framework for the spectroscopic analysis and qualification of N-Cyclopropylpiperidin-3-amine from different suppliers. We will move beyond a simple checklist of techniques and instead focus on the causality behind experimental choices, empowering you to build a self-validating system for incoming reagent quality control (QC). We will use a combination of reference data and hypothetical supplier examples to illustrate how to identify common impurities and discrepancies.

Part 1: Establishing a Reference Benchmark

Before comparing samples from different suppliers, a trusted reference standard is essential. This benchmark can be established from a highly purified internal lot, a certified reference material, or reliable data from chemical databases. For N-Cyclopropylpiperidin-3-amine (CAS 127275-68-7), the expected spectroscopic data is as follows.

Table 1: Reference Spectroscopic Data for N-Cyclopropylpiperidin-3-amine

Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ)~3.1-3.3 ppm (m, 1H, CH-N), ~2.8-3.0 ppm (m, 2H, piperidine CH₂), ~2.2-2.4 ppm (m, 1H, cyclopropyl CH), ~1.5-2.0 ppm (m, 6H, piperidine CH₂), ~0.3-0.6 ppm (m, 4H, cyclopropyl CH₂)
SolventCDCl₃ or D₂O
¹³C NMR Chemical Shift (δ)~60-62 ppm (CH-N), ~50-55 ppm (piperidine CH₂), ~30-35 ppm (piperidine CH₂), ~25-30 ppm (piperidine CH₂), ~10-15 ppm (cyclopropyl CH), ~3-7 ppm (cyclopropyl CH₂)
SolventCDCl₃ or D₂O
FT-IR Key Stretches (cm⁻¹)3300-3400 (N-H stretch, amine), 2920-2950 (C-H stretch, aliphatic), 1440-1460 (C-H bend), 1020-1040 (C-N stretch)
Sample PrepNeat (liquid film) on NaCl or KBr plates
LC-MS (ESI+) [M+H]⁺Expected m/z: 141.1386
Purity (UV)>98% at a specified wavelength (e.g., 210 nm)

Part 2: The Experimental Workflow for Quality Control

A robust QC process involves a multi-technique approach to build a complete profile of the chemical's identity and purity. Below are the detailed protocols for acquiring the necessary data.

Experimental Workflow Diagram

G cluster_0 Sample Receipt & Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Decision S_Receive Receive Sample (e.g., Supplier A, B, C) S_Prep Prepare Samples (NMR, LC-MS, IR) S_Receive->S_Prep Acq_NMR Acquire ¹H & ¹³C NMR S_Prep->Acq_NMR Acq_IR Acquire FT-IR S_Prep->Acq_IR Acq_MS Acquire LC-MS S_Prep->Acq_MS Analyze Compare Spectra to Reference Acq_NMR->Analyze Acq_IR->Analyze Acq_MS->Analyze Decision Decision Point: Accept or Reject? Analyze->Decision Accept Accept Lot for Use Decision->Accept Pass Reject Reject Lot & Contact Supplier Decision->Reject Fail

Caption: High-level workflow for incoming reagent QC.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the structure of an organic molecule.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N-Cyclopropylpiperidin-3-amine.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard, but D₂O with a pH adjustment can be used if solubility is an issue.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the TMS signal is a good target.

    • Acquire the ¹H spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • Identify and list the chemical shifts for all peaks in both ¹H and ¹³C spectra.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

  • Sample Preparation:

    • As N-Cyclopropylpiperidin-3-amine is a liquid at room temperature, the simplest method is to prepare a neat thin film.

    • Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to spread the liquid into a thin, uniform film.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment first. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.

    • Place the prepared salt plate assembly into the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The acquired spectrum should be automatically ratioed against the background by the instrument software.

    • Identify the key vibrational frequencies and compare them to the reference values for primary amines, alkanes, and cycloalkanes.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight and assess the purity of the compound.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • LC Method:

    • Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically effective.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is used to protonate the amine, improving peak shape and ionization efficiency.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode (ESI+) is required to detect the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range appropriate for the target molecule, for instance, m/z 50-500.

    • Analysis: Extract the ion chromatogram for the expected mass (m/z 141.14) and integrate the main peak area. The UV chromatogram (e.g., at 210 nm) can be used to calculate purity as a percentage of the total peak area.

Part 3: Comparative Analysis - Hypothetical Case Study

Let's analyze the data from three hypothetical suppliers against our established reference.

Table 2: Hypothetical Spectroscopic Data Comparison

Parameter Reference Standard Supplier A Supplier B Supplier C
¹H NMR All peaks match referenceAll peaks match referenceExtra peaks at δ 3.65 (q) and δ 1.20 (t) Extra peak at δ 1.56 (s)
¹³C NMR All peaks match referenceAll peaks match referenceExtra peaks at δ 60.5 and δ 14.2 No significant extra peaks
FT-IR N-H, C-H, C-N stretches matchAll stretches matchNo significant differenceBroad peak ~3400 cm⁻¹
LC-MS [M+H]⁺ m/z 141.14m/z 141.14m/z 141.14, and a peak at m/z 155.15 m/z 141.14
LC Purity (UV) >99%99.2%94.5%98.8%
Conclusion Pass Pass Fail Conditional Pass
Analysis and Interpretation
  • Supplier A: The data is a near-perfect match to the reference standard across all techniques. The high purity is confirmed by LC-MS. Decision: This lot is acceptable for all applications.

  • Supplier B: This sample presents a significant purity issue.

    • ¹H NMR: The quartet at δ 3.65 and triplet at δ 1.20 are classic signals for ethyl acetate , a common synthesis or purification solvent.

    • ¹³C NMR: The extra peaks at δ 60.5 (CH₂) and δ 14.2 (CH₃) corroborate the presence of ethyl acetate.

    • LC-MS: The additional mass peak at m/z 155.15 suggests a more significant impurity. This could correspond to an N-acetylated or other derivative of the starting material or product. The low purity of 94.5% by UV confirms this is not a high-quality reagent.

    • Decision: This lot must be rejected. The presence of a structurally related impurity and high levels of residual solvent makes it unsuitable for reliable research.

  • Supplier C: This sample highlights a more subtle issue.

    • ¹H NMR: The sharp singlet at δ 1.56 ppm is characteristic of water in CDCl₃.

    • FT-IR: The broad peak around 3400 cm⁻¹ is also indicative of O-H stretching from water, overlapping with the N-H amine stretch.

    • LC-MS: The purity appears high, and the mass is correct. This is because water is not UV-active and elutes in the solvent front in reverse-phase LC.

    • Decision: This is a conditional pass. The material is chemically correct, but it contains excess water. It may be acceptable for some applications, but for moisture-sensitive reactions, it would require drying prior to use. This highlights the importance of using multiple analytical techniques for a complete picture.

Troubleshooting Flowchart

G Start Spectra Do Not Match Reference Standard Check_NMR Analyze ¹H NMR for Unexpected Peaks Start->Check_NMR Check_MS Analyze LC-MS for Extra Masses Start->Check_MS Solvent Peaks match common solvents (EtOAc, DCM)? Check_NMR->Solvent Water Broad singlet in NMR? Broad IR O-H stretch? Check_NMR->Water Impurity Mass corresponds to precursor/side-product? Check_MS->Impurity Solvent->Impurity No Action_Solvent Quantify solvent. Accept if below threshold. Solvent->Action_Solvent Yes Action_Impurity Reject Lot. Structurally compromised. Impurity->Action_Impurity Yes Action_Unknown Further investigation needed (e.g., 2D NMR, HRMS). Impurity->Action_Unknown No Water->Solvent No Action_Water Dry sample if needed. Conditional Pass. Water->Action_Water Yes

Caption: Decision-making flowchart for spectral discrepancies.

Conclusion and Best Practices

Key Recommendations for Researchers:

  • Always Verify: Never assume the label is 100% correct. Perform, at a minimum, ¹H NMR and LC-MS on all new lots of critical reagents.

  • Establish a System: Create an internal system for logging and tracking lots. Store reference spectra for easy comparison with future batches.

  • Use Orthogonal Methods: Combine techniques that measure different chemical properties (e.g., structure by NMR, molecular weight by MS, and functional groups by IR) for a comprehensive assessment.

  • Communicate with Suppliers: If a lot fails QC, contact the supplier immediately with your data. Reputable suppliers will appreciate the feedback and work to resolve the issue.

By integrating these principles and protocols into your laboratory's workflow, you can safeguard your research from the costly and time-consuming consequences of impure reagents, ensuring the integrity and reproducibility of your scientific discoveries.

References

  • General NMR Principles: "Introduction to NMR Spectroscopy" - Department of Chemistry, University of Rochester. [Link]

  • Standard NMR Protocols: "Standard Operating Procedure for the 400 MHz NMR" - The Ohio State University, Campus Chemical Instrument Center. [Link]

  • FT-IR Theory and Practice: "Infrared Spectroscopy" - LibreTexts Chemistry. [Link]

  • LC-MS in Practice: "A Guide to LC-MS for the Chemist" - Agilent Technologies. [Link]

Assessing the environmental impact of different synthetic routes to N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Route Analysis

I'm now diving deep into the literature, specifically targeting synthetic routes for N-Cyclopropylpiperidin-3-amine. My search encompasses scholarly articles, patents, and chemical engineering journals to pinpoint distinct methodologies. I'll meticulously document and compare these identified routes.

Gathering Detailed Data

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Establishing Analytical Frameworks

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Safety Operating Guide

Personal protective equipment for handling N-Cyclopropylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

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